molecular formula C12H15N3O B3238092 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine CAS No. 1400764-56-8

6-(4-Piperidyloxy)imidazo[1,2-a]pyridine

Cat. No.: B3238092
CAS No.: 1400764-56-8
M. Wt: 217.27
InChI Key: YKAKJEOLLDPWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Piperidyloxy)imidazo[1,2-a]pyridine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities and presence in several marketed drugs . The molecule is functionalized with a piperidyloxy group at the 6-position, a modification that can significantly influence its physicochemical properties and binding affinity to biological targets. The imidazo[1,2-a]pyridine core is a well-established pharmacophore with demonstrated utility across multiple therapeutic areas. Research on analogous compounds has shown potent activity against Mycobacterium tuberculosis, often through inhibition of the QcrB subunit of the cytochrome bcc complex, a promising target for anti-tuberculosis agents . Furthermore, this scaffold is found in molecules with documented anticonvulsant , antifungal , and anxiolytic properties, the latter exemplified by drugs like zolpidem . The incorporation of the piperidine moiety, a common feature in bioactive molecules, enhances the potential of this compound as a versatile intermediate for the synthesis of novel derivatives . Its primary research value lies in its application as a key intermediate for constructing targeted libraries in programs aimed at developing new antimicrobials (particularly against multi-drug resistant bacteria and fungi) , central nervous system (CNS) active compounds, and oncological therapies. Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the piperidine nitrogen or the imidazo[1,2-a]pyridine core. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their institution's laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-yloxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12-14-7-8-15(12)9-11(1)16-10-3-5-13-6-4-10/h1-2,7-10,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKJEOLLDPWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Chemical Transformations of 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

Established Synthetic Pathways for Imidazo[1,2-a]pyridine (B132010) Core Construction

The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. rsc.org

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. beilstein-journals.orgnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.orgnih.govmdpi.com This acid-catalyzed, three-component reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.govresearchgate.net The versatility of the GBB reaction allows for the incorporation of a wide range of substituents, making it a highly adaptable method for creating libraries of imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgmdpi.com

Table 1: Examples of Catalysts Used in GBB Reaction for Imidazo[1,2-a]pyridine Synthesis

CatalystReaction ConditionsReference
Zinc chlorideConventional heating or microwave irradiation bohrium.com
Ammonium chlorideMicrowave-assisted, EtOH sciforum.net
p-Toluenesulfonic acidMicrowave-assisted, ethyl alcohol nih.gov
HeteropolyacidsNot specified researchgate.net

This table is for illustrative purposes and does not represent a comprehensive list.

Transition metal-catalyzed reactions offer efficient and regioselective pathways to the imidazo[1,2-a]pyridine core. Copper-catalyzed aerobic oxidative dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route. organic-chemistry.org Another copper-catalyzed method involves the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org Gold-catalyzed redox reactions using pyridine (B92270) N-oxides and alkynes have also been developed, offering a mild and atom-economical approach. nih.gov

Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oriprobe.com The synthesis of imidazo[1,2-a]pyridines has significantly benefited from this technology. For instance, the GBB reaction can be efficiently performed under microwave-assisted conditions, sometimes in greener solvents like ethanol. sciforum.netmdpi.comnih.gov Microwave-assisted synthesis has also been employed for the condensation of phenacyl bromides with 2-aminopyridine, yielding imidazo[1,2-a]pyridine derivatives in remarkably short reaction times. researchgate.net

The principles of green chemistry are increasingly influencing the development of synthetic routes for imidazo[1,2-a]pyridines. nih.gov This includes the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient techniques such as ultrasound irradiation. organic-chemistry.orgrsc.org For example, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water has been reported. organic-chemistry.org Furthermore, electrochemical methods for the intermolecular C–N formation/cyclization of ketones with 2-aminopyridines offer a more environmentally friendly alternative, avoiding the need for external oxidants. rsc.org The use of molecular iodine as a catalyst in water under aerobic conditions also represents a green approach. nih.gov

Regioselective Functionalization Strategies at the C6 Position of Imidazo[1,2-a]pyridine

While the synthesis of the core is crucial, the ability to selectively functionalize specific positions on the imidazo[1,2-a]pyridine ring is paramount for creating targeted molecules. rsc.orgresearchgate.net The C6 position is a key site for modification. Various methods can be employed for the late-stage functionalization of the scaffold. For instance, the Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling reaction, has been utilized to introduce substituents at the C6 position. frontiersin.org This allows for the attachment of various functional groups, which can be crucial for modulating the biological activity of the final compound. frontiersin.org

Introduction and Modification of the 4-Piperidyloxy Moiety

The 4-piperidyloxy group is typically introduced onto the C6 position of the pre-formed imidazo[1,2-a]pyridine core. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a 6-halo-imidazo[1,2-a]pyridine (e.g., 6-fluoro or 6-chloro) reacts with 4-hydroxypiperidine (B117109) in the presence of a suitable base. The nitrogen of the piperidine (B6355638) ring can be protected, for example with a Boc group, during this step and subsequently deprotected.

Further modifications of the piperidine ring can be performed. For instance, the secondary amine of the piperidine can be alkylated or acylated to introduce additional diversity. A notable example involves the N-methylation of a piperazinyl group attached to a more complex imidazo[1,2-a]pyridine derivative using [11C]methyl triflate for PET imaging applications, a technique that could be conceptually applied to the piperidine nitrogen. nih.gov

Optimization of Reaction Conditions and Yields for 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine Synthesis

The key step in synthesizing this compound is the formation of the ether linkage between the imidazo[1,2-a]pyridine core and the piperidine ring. This is typically a variation of the Williamson ether synthesis or a Buchwald-Hartwig C-O coupling reaction, starting from 6-bromoimidazo[1,2-a]pyridine (B40293) and tert-butyl 4-hydroxypiperidine-1-carboxylate. The optimization of this reaction is critical for maximizing the yield and purity of the resulting intermediate, tert-butyl 4-(imidazo[1,2-a]pyridin-6-yloxy)piperidine-1-carboxylate.

Several factors influence the efficiency of this coupling reaction, including the choice of catalyst, base, solvent, and temperature. For a copper-catalyzed reaction, various copper(I) salts, such as CuI, can be effective. The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being common options. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can facilitate the reaction by solvating the metal complex and the reactants.

The reaction temperature is another key parameter to optimize. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Therefore, a balance must be found to achieve a good yield in a reasonable timeframe without compromising the purity of the product.

Below is a table summarizing the hypothetical optimization of reaction conditions for the synthesis of the Boc-protected intermediate.

Table 1: Optimization of Reaction Conditions for the Synthesis of tert-Butyl 4-(imidazo[1,2-a]pyridin-6-yloxy)piperidine-1-carboxylate

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1 CuI (10) K₂CO₃ DMF 100 24 65
2 CuI (10) Cs₂CO₃ DMF 100 18 78
3 CuI (10) DBU DMF 100 24 55
4 CuI (10) Cs₂CO₃ DMSO 100 18 82
5 CuI (10) Cs₂CO₃ DMF 120 12 75 (with impurities)

The final step in the synthesis is the deprotection of the Boc group from the piperidine nitrogen. This is typically an acid-catalyzed hydrolysis. A common method involves treating the Boc-protected intermediate with a strong acid, such as hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This reaction is usually efficient and proceeds at room temperature, providing the final product in high yield. chemicalbook.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final product is essential to obtain this compound with high purity.

Purification of 6-bromoimidazo[1,2-a]pyridine: The starting intermediate, 6-bromoimidazo[1,2-a]pyridine, is typically purified by column chromatography on silica (B1680970) gel after the initial work-up. chemicalbook.com The work-up procedure often involves neutralizing the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to column chromatography to isolate the pure compound. chemicalbook.com

Purification of tert-Butyl 4-(imidazo[1,2-a]pyridin-6-yloxy)piperidine-1-carboxylate: The Boc-protected intermediate, formed in the coupling step, is also purified using silica gel column chromatography. After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by flash chromatography to separate the desired product from unreacted starting materials and any byproducts.

Purification of this compound: The final deprotection step yields the hydrochloride or trifluoroacetate (B77799) salt of the target compound, depending on the acid used. To obtain the free base, an aqueous work-up is performed. The reaction mixture is concentrated, and the residue is taken up in water and basified with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH of 8-9. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or a mixture of chloroform (B151607) and isopropanol. The combined organic extracts are dried over a drying agent like sodium sulfate, filtered, and concentrated in vacuo. The final product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 4 Piperidyloxy Imidazo 1,2 a Pyridine and Its Analogues

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core and its appended functionalities.

The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a critical site for modification to modulate biological activity. nih.govresearchgate.net Studies on a series of phosphonocarboxylate analogues targeting Rab geranylgeranyl transferase (RGGT) have demonstrated that modifications at this specific position are well-tolerated and can significantly influence inhibitory potency. nih.gov The nature of the substituent at C6—including its size, shape, and electronic properties—plays a crucial role in the interaction with the target enzyme. nih.gov

For instance, in a study of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, a variety of substituents were introduced at the C6 position to probe the structural requirements for RGGT inhibition. nih.gov The findings from this research highlight several key trends:

Directly attached functional groups: The introduction of different functionalities directly onto the C6 position of the imidazo[1,2-a]pyridine ring has a direct impact on activity.

Phenyl-linked substituents: When functional groups are connected to the C6 position via a phenyl linker, the substitution pattern on the phenyl ring (para or meta) also affects the biological outcome. nih.gov

Influence of acidic and basic groups: The acidic or basic nature of the substituent at the C6 position can either enhance or diminish activity, depending on how it is connected to the heterocyclic core. An acidic character directly attached to the imidazo[1,2-a]pyridine ring may promote activity, whereas its placement at the end of an alkyl chain can be detrimental. nih.gov Conversely, both aryl and alkyl amine groups at this position were found to negatively affect activity against RGGT. nih.gov

Table 1: Effect of C6 Substituents on RGGT Inhibitory Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs nih.gov
CompoundC6-SubstituentInhibitory Properties toward Rab11A prenylation (LED, μM)
1b-CH=CH-COOH50
1c-CH=CH-COOEt100
1e-CH2-CH2-COOH100
1g-p-C6H4-CHO25
1h-p-C6H4-CH=NOH50
1i-p-C6H4-COOH50

The piperidine (B6355638) moiety is a prevalent fragment in drug discovery due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing various substituents. ajchem-a.com While specific studies on the modification of the piperidyloxy ring of 6-(4-piperidyloxy)imidazo[1,2-a]pyridine are not extensively detailed in the reviewed literature, the general principles of medicinal chemistry suggest that alterations to this ring system would significantly impact the compound's biological profile. The piperidine ring can influence the molecule's stability, reactivity, and interaction with biological targets through steric and electronic effects. nih.gov

Potential modifications to the piperidyloxy ring system could include:

N-substitution: Introducing substituents on the piperidine nitrogen would alter the molecule's polarity, basicity, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Conformational restriction: Modifying the piperidine ring to a more rigid structure, such as a spirocyclic or fused ring system, could lock the molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity.

The stability and chemical reactivity of molecules containing a piperidine ring are influenced by its presence, which can affect the steric and electronic properties of the entire molecule. nih.gov

The C2 and C3 positions of the imidazo[1,2-a]pyridine scaffold are also critical for biological activity. Numerous studies have explored the impact of substituents at these positions on various therapeutic targets.

In the context of anticancer activity, the nature of the substituents at both C2 and C3 has been shown to be a determining factor. For instance, in a series of 3-aminoimidazo[1,2-a]pyridine compounds, a derivative with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line. nih.gov Another compound with a tolyl moiety at C2 and a p-chlorophenyl amine at C3 was found to be a promising agent against B16F10 melanoma cells. nih.gov

Furthermore, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides as antituberculosis agents have revealed that this class of compounds is highly potent. nih.gov The exploration of substituents at the C2 and C7 positions, in conjunction with the 3-carboxamide, led to the development of compounds with significantly improved potency against both replicating and non-replicating Mycobacterium tuberculosis.

The antiviral activity of imidazo[1,2-a]pyridines is also strongly influenced by the substituent at the C2 position. nih.gov A study on 2-substituted imidazo[1,2-a]pyridines with a thioether side chain at the C3 position found that the nature of the C2 substituent was a key determinant of their activity against human cytomegalovirus (HCMV). nih.gov

Table 2: Anticancer Activity of C2 and C3 Substituted 3-Aminoimidazo[1,2-a]pyridine Compounds nih.gov
CompoundC2-SubstituentC3-SubstituentCell LineIC50 (µM)
12-NO2-NH-p-Cl-PhHT-294.15 ± 2.93
14-p-tolyl-NH-p-Cl-PhB16F1021.75 ± 0.81

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are important for bioactivity.

For imidazo[1,2-a]pyridine and its analogues, QSAR studies have been employed to understand the factors governing their therapeutic effects. These studies often analyze various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. The analysis of a series of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives has highlighted the importance of both structural and electronic factors in their anticancer activity. Such models can help in the further optimization of these scaffolds to enhance their therapeutic potential.

Conformational Analysis and Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) is a critical determinant of its biological activity. The ability of a drug molecule to bind to its target receptor is highly dependent on a precise spatial complementarity.

Stereochemistry also plays a crucial role. The introduction of chiral centers in the molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities and pharmacokinetic profiles. The synthesis of piperidine derivatives often employs stereoselective methods to obtain the desired isomer. The development of stereoselective catalytic systems, for instance, allows for the controlled synthesis of specific piperidine stereoisomers.

Molecular and Cellular Mechanistic Investigations of 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

Target Identification and Validation Methodologies for the Imidazo[1,2-a]pyridine (B132010) Scaffold

Identifying the molecular targets of the imidazo[1,2-a]pyridine scaffold is a key step in elucidating its mechanism of action. Researchers employ various methodologies, including enzyme inhibition studies and protein-ligand interaction analyses, to pinpoint and validate these targets.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit a range of enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): Certain imidazo[1,2-a]pyridine derivatives have been designed and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov In one study, derivatives such as 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) demonstrated potent COX-2 inhibition with an IC50 value of 0.05 µM. researchgate.net Another series of compounds also showed high potency, with IC50 values in the range of 0.07-0.18 µM. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): A series of imidazo[1,2-a]pyridine derivatives have been identified as novel DPP-4 inhibitors. nih.gov Through structural modifications, compound 5d, featuring a 2,4-dichlorophenyl group, was identified as a potent and selective DPP-4 inhibitor with an IC50 value of 0.13 µM. nih.govrsc.org

Rab Geranylgeranyl Transferase (RGGT): The imidazo[1,2-a]pyridine ring has been identified as a key component for activity against Rab geranylgeranyl transferase (RGGT). rsc.org The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity against RGGT. rsc.org

Epidermal Growth Factor Receptor (EGFR): The anticancer activity of some imidazo[1,2-a]pyridine derivatives has been attributed to the inhibition of enzymes like EGFR. nih.gov Novel imidazo[1,2‐a]pyridine‐isoquinoline‐linked sulfonyl derivatives have been synthesized and evaluated for their inhibitory effects on EGFR kinases. researchgate.net

Phosphoinositide 3-kinase alpha (PI3Kα): Several studies have focused on developing imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. One such derivative, containing a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibited potent PI3Kα inhibition with an IC50 of 2 nM. researchgate.net Another compound, 13k from a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, also showed potent inhibition of PI3Kα with an IC50 value of 1.94 nM. uantwerpen.be

Inhibition of Various Enzymes by Imidazo[1,2-a]pyridine Analogues
Enzyme TargetCompound/Derivative SeriesIC50 ValueReference
COX-23-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)0.05 µM researchgate.net
DPP-4Compound 5d (with 2,4-dichlorophenyl group)0.13 µM nih.govrsc.org
PI3KαDerivative with 1,2,4-oxadiazole group2 nM researchgate.net
PI3KαCompound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)1.94 nM uantwerpen.be

Protein-ligand interaction studies provide detailed insights into how these compounds bind to their targets. A notable example is the interaction with the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase complex in Mycobacterium tuberculosis.

Through whole-genome sequencing of resistant mutants, QcrB was identified as the target of a series of imidazo[1,2-a]pyridine (IP) inhibitors. mdpi.com Spontaneous resistant mutants generated against these compounds consistently showed a single nucleotide polymorphism in the qcrB gene. mdpi.com This mutation, T313A, in the QcrB subunit conferred cross-resistance to multiple IP analogues, confirming a common target. mdpi.com Gene dosage experiments further validated QcrB as the target, where its overexpression led to an increase in the minimum inhibitory concentration of the compounds. mdpi.com Telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in clinical trials, also targets the QcrB subunit of the cytochrome bcc complex.

Cellular Pathway Modulation by 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine Analogues

Analogues of this compound have been shown to modulate several critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis in disease models.

A common mechanism of action for the anticancer effects of imidazo[1,2-a]pyridine derivatives is the induction of cell cycle arrest, predominantly at the G2/M phase. researchgate.net Treatment of various cancer cell lines, including melanoma, cervical, and non-small cell lung cancer, with these compounds has been shown to cause an accumulation of cells in the G2/M phase. researchgate.net This cell cycle arrest is often associated with an increase in the expression of cell cycle inhibitors like p53 and p21 and a decrease in the levels of proteins that promote cell cycle progression, such as cyclin B1. nih.govresearchgate.net

For instance, one study demonstrated that an imidazo[1,2-a]pyridine derivative, compound 6, induced G2/M cell cycle arrest in melanoma and cervical cancer cells. researchgate.net This effect was linked to the inhibition of the AKT/mTOR pathway, which in turn increased p53 and p21 levels. researchgate.net Similarly, another compound, 13k, was found to induce G2/M phase arrest in HCC827 lung cancer cells through the inhibition of PI3Kα. uantwerpen.be

Imidazo[1,2-a]pyridine analogues are potent inducers of apoptosis, primarily through the intrinsic or mitochondrial pathway. researchgate.net This pathway is characterized by a series of molecular events including the activation of pro-apoptotic proteins, disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.

Studies have shown that treatment with these compounds leads to an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL2. nih.gov The resulting increase in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. nih.gov Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program. nih.gov The activation of caspase-9 and caspase-3 has been consistently observed in cancer cells treated with various imidazo[1,2-a]pyridine derivatives. researchgate.net

Beyond their effects on cell cycle and apoptosis, imidazo[1,2-a]pyridine analogues have been found to inhibit other specific cellular processes.

Rab Prenylation: A series of 6-substituted imidazo[1,2-a]pyridine analogues have been designed as inhibitors of Rab geranylgeranyl transferase (RGGT). rsc.org RGGT is responsible for the prenylation of Rab proteins, a post-translational modification crucial for their function in vesicular transport. The most active of these inhibitors were shown to disrupt the prenylation of Rab11A in HeLa cells, with the lowest effective dose for some compounds being in the range of 25 to 100 µM. rsc.org

Viral Entry Mechanisms: The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral properties. An imidazo[1,2-a]pyrazine (B1224502) derivative, A4, was identified as a potent inhibitor of the influenza virus. Its mechanism of action involves the direct binding to the viral nucleoprotein (NP), which causes the NP to cluster and prevents its accumulation in the nucleus. This inhibition of NP nuclear import is a critical step in blocking the viral replication cycle.

High-Throughput Screening (HTS) and Hit Identification Methodologies

The discovery of bioactive molecules such as this compound often originates from large-scale high-throughput screening (HTS) campaigns designed to test vast libraries of chemical compounds against a specific biological target or cellular phenotype. The imidazo[1,2-a]pyridine scaffold, a recognized "drug prejudice" scaffold in medicinal chemistry, is frequently included in these screening libraries due to its wide range of biological activities. nih.gov While specific HTS data for this compound is not extensively detailed in publicly available literature, the methodologies employed for identifying hits from the broader imidazo[1,2-a]pyridine class provide a clear framework for how such a compound would be identified.

HTS campaigns can be broadly categorized into two main approaches: target-based screening and phenotypic screening. In target-based screening, compounds are tested for their ability to modulate the activity of a specific, purified biological molecule, such as an enzyme or receptor. For the imidazo[1,2-a]pyridine class, this has been a fruitful approach for identifying inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.govnih.govnih.gov For instance, novel imidazo[1,2-a]pyridine derivatives have been discovered as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, platelet-derived growth factor receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov

The process typically involves the use of biochemical assays in a miniaturized format, allowing for the rapid testing of thousands of compounds. A common method is to measure the enzymatic activity of the target kinase in the presence of each library compound. A compound that significantly reduces the enzyme's activity is flagged as a "hit."

Alternatively, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without a priori knowledge of the specific molecular target. scispace.com This approach is particularly valuable for complex diseases where the key molecular drivers are not fully understood. For example, imidazo[1,2-a]pyridine derivatives have been screened for their anticancer activity against various cancer cell lines using assays like the MTT assay, which measures cell viability. rsc.org A high-throughput, high-content screen against kinetoplastid parasites, including Leishmania donovani, also identified hits from this chemical class. nih.govresearchgate.net In such screens, a "hit" is a compound that induces the desired phenotype, such as cancer cell death or parasite clearance, without significant toxicity to host cells.

Once initial hits are identified from an HTS campaign, they undergo a rigorous process of validation and confirmation. This involves re-testing the compound to confirm its activity, often using a different assay format, and determining its potency (e.g., by calculating the half-maximal inhibitory concentration, IC50). The chemical structure of the hit is also confirmed to ensure its purity and identity.

A crucial step in hit identification is distinguishing true hits from artifacts or compounds with undesirable properties. For example, compounds that are Pan-Assay Interference Compounds (PAINS) may show activity in multiple assays through non-specific mechanisms and are generally deprioritized. researchgate.net

Following validation, promising hits are selected for further investigation in hit-to-lead campaigns, where medicinal chemists synthesize and test analogues of the hit to improve its potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is guided by the structure-activity relationship (SAR) data generated from the initial hit and its subsequent analogues.

An example of the type of data generated during an HTS and hit validation process for a hypothetical imidazo[1,2-a]pyridine derivative is presented in the table below. This illustrates the kind of quantitative data that would lead to the identification of a compound like this compound as a promising starting point for a drug discovery program.

Table 1: Representative Data from a Kinase Inhibitor Screening Campaign

Compound ID Primary Screen (% Inhibition @ 10 µM) Confirmatory Assay (IC50, nM) Cellular Assay (EC50, nM)
GSK-IMP-001 95 50 250
GSK-IMP-002 45 >10,000 >10,000
GSK-IMP-003 92 75 400
This compound (Hypothetical) 98 25 150
GSK-IMP-005 15 ND ND

ND: Not Determined

In this hypothetical example, This compound would be identified as a promising hit due to its high percentage of inhibition in the primary screen and its potent activity in both the biochemical confirmatory assay and the cellular assay.

Pre Clinical Pharmacological Characterization of 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

In Vitro Pharmacological Evaluation

The in vitro assessment of a compound is a critical first step in its pharmacological characterization, providing insights into its mechanism of action, potency, and selectivity. This typically involves a series of assays, from target-specific binding and functional tests to broader cell-based evaluations.

Receptor Binding and Functional Assays

Specific data on the receptor binding profile and functional activity of 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine are not extensively available in the public domain. However, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has been investigated for its interaction with various receptors. For instance, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have shown high affinity for peripheral benzodiazepine (B76468) receptors (PBRs), suggesting a potential role in neurosteroid synthesis and anxiolytic effects. nih.govnih.gov Another study on piperazinylimidazo[1,2-a]pyrazines, a related scaffold, demonstrated selective affinity for α-adrenergic receptor subtypes. The structural similarity of the piperidine (B6355638) moiety in this compound to the piperazine (B1678402) in these compounds could suggest a potential, though unconfirmed, interaction with adrenergic or other CNS receptors.

A comprehensive receptor binding assay for this compound would typically involve screening against a panel of receptors, such as those for neurotransmitters (e.g., dopamine (B1211576), serotonin, GABA), to determine its binding affinities (Ki values). Following initial binding data, functional assays would be employed to characterize the compound as an agonist, antagonist, or allosteric modulator at the identified target(s).

Table 1: Hypothetical Receptor Binding Profile for this compound (Note: This table is illustrative and not based on published data for the specific compound)

Receptor Target Binding Affinity (Ki, nM) Functional Activity
Dopamine D2 >1000 Not Determined
Serotonin 5-HT2A >1000 Not Determined
GABA-A Not Determined Not Determined

Cell-Based Assays for Compound Activity and Efficacy

While specific cell-based assay data for this compound is limited, studies on other 6-substituted imidazo[1,2-a]pyridines have demonstrated significant biological activity. For example, a range of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov These studies indicated that the compounds induced apoptosis, a form of programmed cell death, in these cancer cells. nih.gov The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

In another study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent inhibitory activity against various tumor cell lines, with IC50 values in the submicromolar range. mdpi.com These compounds were found to act as inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. mdpi.comacs.org

Table 2: Antiproliferative Activity of Representative 6-Substituted Imidazo[1,2-a]pyridine Analogs (Not this compound)

Compound Analog Cell Line IC50 (µM) Reference
Analog A HT-29 (Colon Cancer) Data not specified nih.gov
Analog B Caco-2 (Colon Cancer) Data not specified nih.gov
13k (quinazoline derivative) HCC827 (Lung Cancer) 0.09 mdpi.com
13k (quinazoline derivative) H460 (Lung Cancer) 0.21 mdpi.com

Selectivity Profiling Methodologies Against Relevant Biological Targets

Selectivity is a crucial aspect of drug development, as it minimizes off-target effects. The selectivity of a compound is typically assessed by screening it against a broad panel of related and unrelated biological targets. For imidazo[1,2-a]pyridine derivatives, this would include a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels.

For example, a study on 2-phenyl-imidazo[1,2-a]pyridine derivatives demonstrated their selectivity for peripheral benzodiazepine receptors over central benzodiazepine receptors and other receptors like GABA-B, dopamine D1/D2, muscarinic acetylcholine, and opiate receptors. nih.gov Similarly, the development of imidazo[1,2-a]pyridine-based antituberculosis agents involved screening against a panel of human cytochrome P450 enzymes to ensure minimal off-target inhibition. nih.gov The selectivity of this compound would need to be determined through similar comprehensive screening methodologies.

Pre-clinical Pharmacokinetic (PK) Characterization in Animal Models

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a suitable dosing regimen and predicting its in vivo performance.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment Methodologies

Specific ADME data for this compound are not publicly available. The assessment of ADME properties typically involves a combination of in vitro and in vivo studies. In vitro assays, such as Caco-2 permeability assays, are used to predict intestinal absorption. Plasma protein binding studies are conducted to determine the extent to which a compound binds to proteins in the blood, which affects its distribution.

In vivo studies in animal models (e.g., rats, mice) involve administering the compound and measuring its concentration in plasma and various tissues over time to determine key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life.

In Vitro and In Vivo Microsomal Stability Studies (e.g., human and mouse liver microsomes)

Microsomal stability assays are a key in vitro tool to predict the metabolic clearance of a compound. These assays use liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The stability of a compound is typically reported as the percentage of the compound remaining after a specific incubation time or as the intrinsic clearance (CLint).

While specific microsomal stability data for this compound is not available, studies on other imidazo[1,2-a]pyridine derivatives have been reported. For instance, one study on an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog (compound 13) showed it was metabolized to a varying extent in different species, with 19.3% metabolized in rat liver microsomes and 79.9% in mouse liver microsomes, while showing no metabolism in human liver microsomes. nih.gov Another study on imidazo[1,2-a]pyridine analogs for tuberculosis showed that the insertion of a piperidine ring could improve microsomal stability in both human and mouse liver microsomes. nih.gov

Table 3: Microsomal Stability of a Representative Imidazo[1,2-a]pyridine Analog (Compound 13)

Species % Metabolized Reference
Human 0% nih.gov
Mouse 79.9% nih.gov
Rat 19.3% nih.gov

Blood-Brain Barrier (BBB) Permeability Assessment Methodologies

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, which restricts the passage of substances from the bloodstream into the brain. nih.govarxiv.org A variety of methodologies, spanning from computational (in silico) predictions to in vitro and in vivo models, are employed to assess the BBB permeability of drug candidates like this compound. nih.gov

In Silico and Physicochemical-Based Predictions: Initial assessment of BBB permeability often begins with computational modeling and evaluation of key physicochemical properties. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donor/acceptor counts are crucial. mdpi.com For a compound to passively diffuse across the BBB, it is generally accepted that its molecular weight should be under 400 Daltons and it should have fewer than 8 hydrogen bonds. arxiv.org The TPSA is a particularly strong predictor, with a suggested limit of less than 90 Ų for good brain penetration. mdpi.com The PubChem entry for this compound lists its topological polar surface area as 38.6 Ų, a value that is favorable for BBB permeation. nih.gov

In Vitro Models: In vitro models provide experimental data on permeability and the potential for active transport or efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay uses an artificial lipid membrane to mimic the BBB and predict passive diffusion. nih.gov

Cell-Based Assays: These models utilize cultured endothelial cells that form a monolayer with tight junctions, providing a more biologically relevant system. Commonly used cell lines include immortalized mouse brain endothelial cells (bEnd3), rat brain endothelial cells (RBE4), and the human brain microvascular endothelial cell line (hCMEC/D3). nih.gov For the broader class of imidazo[1,2-a]pyridines, cell line assays have been employed to evaluate permeability. For instance, a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene was used to assess a related imidazo[1,2-a]pyridine derivative. This study revealed high passive permeability but also identified the compound as a substrate for the P-glycoprotein (Pgp) efflux transporter, which actively pumps substances out of the brain. nih.gov Attenuating the pKa of the piperidine amine was explored as a strategy to increase passive permeability and reduce Pgp-mediated efflux. nih.gov

In Vivo Models: The definitive assessment of BBB permeability is conducted using in vivo animal models.

In Situ Brain Perfusion: This technique is widely used to study drug distribution into the brain in vivo. nih.gov It involves perfusing a compound directly through the cerebral vasculature of an anesthetized rodent and measuring its uptake into the brain parenchyma. This method allows for the calculation of a brain uptake rate, providing a quantitative measure of BBB transport.

The table below summarizes the common methodologies used for assessing BBB permeability.

Methodology Type Specific Method Key Information Provided Relevance to Imidazo[1,2-a]pyridines
In Silico Physicochemical ProfilingPrediction of permeability based on molecular properties (e.g., TPSA, logP, Molecular Weight).Favorable TPSA (38.6 Ų) for this compound suggests potential for BBB penetration. nih.gov
In Vitro PAMPAHigh-throughput screening of passive permeability. nih.govGeneral screening tool applicable to the compound class.
In Vitro Cell Line Assays (e.g., MDCK-MDR1)Measures passive permeability and interaction with efflux transporters like P-glycoprotein (Pgp). nih.govUsed to identify Pgp efflux for related imidazo[1,2-a]pyridine compounds. nih.gov
In Vivo In Situ Brain PerfusionQuantitative measurement of the rate of drug transport across the BBB in a living animal. nih.govGold standard for confirming brain penetration.

In Vivo Model Applications for Activity Confirmation and Efficacy Evaluation (Animal Models)

Following the confirmation of target engagement and favorable pharmacokinetic properties, in vivo animal models are indispensable for demonstrating the therapeutic efficacy of a compound. For the imidazo[1,2-a]pyridine class, a variety of animal models have been utilized to validate their potential across several disease areas, reflecting the scaffold's versatility. While specific in vivo efficacy data for this compound is not detailed in the provided context, the applications for related analogues highlight the types of models that would be relevant for its evaluation.

Oncology: Imidazo[1,2-a]pyridine derivatives have been investigated as anti-cancer agents. For example, a potent HDAC6 inhibitor featuring the imidazo[1,2-a]pyridine core was evaluated in a mouse xenograft model. The study showed that the compound effectively suppressed the growth of MGC-803 (human gastric cancer) tumors in vivo. nih.gov Additionally, this compound was tested in a mouse model of myocardial ischemia/reperfusion, where it demonstrated cardioprotective effects. nih.gov

Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has shown significant promise in treating infectious diseases.

Tuberculosis: Several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov The in vivo pharmacokinetics of lead compounds were evaluated in male mice to establish dose-response relationships and ensure adequate drug exposure for future efficacy studies in tuberculosis infection models. nih.gov

Leishmaniasis: An imidazo[1,2-a]pyridine hit was identified for visceral leishmaniasis. researchgate.netnih.gov Subsequent optimization led to the identification of compounds that were profiled in pharmacokinetic studies and advanced into an in vivo model of Trypanosoma cruzi infection, a related protozoan parasite, where a clear reduction in parasitemia was observed. researchgate.net

Piroplasmosis: In vitro studies have shown that imidazo[1,2-a]pyridines are effective against various piroplasms, such as Babesia and Theileria. These encouraging findings pave the way for future in vivo efficacy trials against these veterinary parasites. nih.gov

Central Nervous System Disorders: Given their ability to cross the BBB, imidazo[1,2-a]pyridines have been explored for CNS applications. Ligands for the peripheral benzodiazepine receptor (PBR), such as certain 2-phenyl-imidazo[1,2-a]pyridine derivatives, were studied in rats. These studies evaluated the compounds' effects on neurosteroid concentrations in the brain, demonstrating target engagement in the CNS. nih.gov

The table below presents examples of in vivo models used to evaluate the efficacy of compounds from the imidazo[1,2-a]pyridine class.

Therapeutic Area Animal Model Disease/Condition Modelled Exemplary Findings for Imidazo[1,2-a]pyridine Class
Oncology Mouse Xenograft ModelHuman Gastric Cancer (MGC-803)Effective suppression of tumor growth. nih.gov
Oncology Mouse ModelMyocardial Ischemia/ReperfusionMitigation of myocardial damage, indicating cardioprotective effects. nih.gov
Infectious Disease Mouse ModelTuberculosisPromising pharmacokinetic profiles established for future efficacy testing. nih.gov
Infectious Disease Mouse ModelTrypanosoma cruzi InfectionDemonstrated reduction of parasitemia. researchgate.net
CNS Disorders Rat ModelNormal and Adrenalectomized/OrchiectomizedStimulation of central and peripheral steroidogenesis. nih.gov

Computational Chemistry and Cheminformatics Studies Applied to 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

Molecular Docking and Ligand-Protein Interaction Modeling for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of target engagement and for structure-based drug design. For the imidazo[1,2-a]pyridine (B132010) class of compounds, molecular docking has been extensively used to elucidate their binding modes within the active sites of various biological targets, including those for cancer, infectious diseases, and inflammation. nih.govnih.gov

Studies on imidazo[1,2-a]pyridine derivatives reveal that the core heterocyclic system frequently engages in key interactions such as hydrogen bonding and π-π stacking with amino acid residues in the target's binding pocket. For instance, in studies targeting enzymes crucial for breast cancer progression, derivatives of this scaffold have shown strong binding affinities, with the imidazo[1,2-a]pyridine core interacting with essential amino acids. asianpubs.orgresearchgate.net

In the context of 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine, the piperidyloxy group at the 6-position and the nitrogen atoms within the fused ring system are predicted to be critical for molecular recognition. The piperidine (B6355638) ring can adopt various conformations to fit into hydrophobic pockets, while its nitrogen atom and the ether oxygen can act as hydrogen bond acceptors. The imidazo[1,2-a]pyridine core itself provides a rigid scaffold with a specific arrangement of hydrogen bond donors and acceptors, as well as an aromatic surface for stacking interactions. Docking studies on analogues against targets like the cytochrome bcc complex subunit QcrB in Mycobacterium tuberculosis have highlighted the importance of these interactions in achieving high potency. nih.gov

Table 1: Example of Molecular Docking Results for Imidazo[1,2-a]pyridine Analogues

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Imidazo[1,2-a]pyridine Derivatives Oxidoreductase (Breast Cancer) His 222, Tyr 216, Lys 270 -9.207 asianpubs.orgresearchgate.net
Imidazo[1,2-a]pyridine Hybrids Human LTA4H Key active site residues -11.237 chemmethod.com
Imidazo[1,2-a]pyridine-3-carboxamides Mtb QcrB Not specified Not specified researchgate.net

Molecular Dynamics Simulations for Binding Site Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This approach is used to assess the stability of the predicted binding pose, analyze the flexibility of the binding site, and calculate binding free energies more accurately.

For related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations have been employed to validate docking results and to understand the dynamic behavior of the ligand-receptor complex. researchgate.net These simulations can reveal how water molecules mediate interactions, how the ligand induces conformational changes in the protein, and the persistence of key hydrogen bonds and other interactions throughout the simulation. For this compound, an MD simulation would be invaluable to confirm the stability of its binding mode within a target active site. It would help analyze the conformational flexibility of the piperidyloxy side chain and its impact on maintaining optimal interactions with the protein, providing a more realistic model of the binding event.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP))

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are widely applied to the imidazo[1,2-a]pyridine scaffold. scirp.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry and to determine various electronic parameters. Studies on imidazo[1,2-a]pyridine derivatives have used DFT to investigate their stability and reactivity. scirp.orgresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scirp.orgnih.gov A large energy gap implies high stability and low reactivity. For various imidazo[1,2-a]pyridine derivatives, FMO analysis has been performed to understand their electronic behavior. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. scirp.org For the imidazo[1,2-a]pyridine scaffold, MEP analysis reveals that the nitrogen atoms of the fused ring system are typically regions of negative potential, making them likely sites for hydrogen bonding and metal coordination. scirp.orgmdpi.com This information is vital for understanding and predicting how the molecule will interact with its biological target.

Table 2: Example of DFT-Calculated Properties for an Imidazo[1,2-a]pyridine Derivative

Property Description Typical Finding for Scaffold Reference
HOMO Energy Electron-donating ability High HOMO energy indicates enhanced electron-donating ability. scirp.org
LUMO Energy Electron-accepting ability Low LUMO energy indicates a predisposition to accept electrons. scirp.org
HOMO-LUMO Gap (ΔE) Chemical reactivity and stability A large gap suggests high stability. nih.gov
MEP Analysis Charge distribution Negative potential is often located around the heterocyclic nitrogen atoms, indicating nucleophilic sites. scirp.org

In Silico ADMET and Drug-Likeness Prediction for Compound Prioritization

Before a compound can become a drug, it must possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are used to predict these properties early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these properties can be computed from its structure. nih.gov

Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound

Property Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 217.27 g/mol nih.gov ≤ 500 Yes
LogP (Octanol-Water Partition Coefficient) 1.9 nih.gov ≤ 5 Yes
Hydrogen Bond Donors 1 (on piperidine N) nih.gov ≤ 5 Yes
Hydrogen Bond Acceptors 3 (2 on imidazopyridine, 1 on ether O) nih.gov ≤ 10 Yes
Topological Polar Surface Area (TPSA) 38.6 Ų nih.gov ≤ 140 Ų Yes

Virtual Screening and Computational Library Design for Novel Analogues

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening: This approach uses a known active molecule as a template to find other compounds with similar features (e.g., shape, pharmacophores). Pharmacophore models, which define the essential 3D arrangement of features required for biological activity, are often used. univie.ac.at

Structure-Based Virtual Screening: This involves docking large numbers of compounds into the 3D structure of a target protein to identify those with the best predicted binding scores.

For the imidazo[1,2-a]pyridine scaffold, virtual screening has been successfully applied to expand hit series and discover new chemotypes. In one notable example, a collaborative virtual screening of several proprietary libraries was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This effort rapidly identified novel analogues with improved potency and selectivity, demonstrating the power of in silico methods to guide lead optimization. nih.gov These computational approaches allow for the intelligent design of focused libraries of new analogues around the this compound core, systematically exploring substitutions at various positions to enhance target affinity and improve ADMET properties.

Analog Design and Lead Optimization Strategies for 6 4 Piperidyloxy Imidazo 1,2 a Pyridine Derivatives

Scaffold Hopping and Bioisosteric Replacement Approaches Based on the Imidazo[1,2-a]pyridine (B132010) Core

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery for identifying novel molecular architectures with improved properties while retaining desired biological activity. nih.gov A bioisostere is a molecule or group that results from the exchange of an atom or a group of atoms with another, broadly similar set. cambridgemedchemconsulting.com This approach is used to enhance potency, modulate selectivity, improve metabolic stability, and reduce toxicity. nih.govcambridgemedchemconsulting.com

In the context of the imidazo[1,2-a]pyridine core, these strategies have been successfully employed to discover new classes of bioactive agents.

Scaffold Hopping: This technique involves replacing a central molecular scaffold with a chemically different one that preserves the three-dimensional arrangement of key functional groups. For instance, researchers have identified imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by performing a scaffold hop from known pyridone modulators, guided by shape and electrostatic similarity. nih.gov In another example, a scaffold hopping strategy was used to design imidazo[1,2-a]pyridine derivatives as dual-target inhibitors of the ABC transporters ABCB1 and ABCG2, which are involved in multidrug resistance in cancer. acs.org

Bioisosteric Replacement: This more focused approach involves substituting specific atoms or groups. For the imidazo[1,2-a]pyridine scaffold, bioisosteric replacement has been key to optimizing inhibitor properties. In the development of c-Met kinase inhibitors, a series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized using bioisosteric replacement, leading to the identification of a potent and selective inhibitor, compound 22e . nih.gov Similarly, bioisosteres of an ethyl carboxylate group in a related fused imidazo-diazepine system were explored to reduce metabolic liabilities and improve efficacy. nih.gov The replacement of a pyridine (B92270) ring with a saturated mimetic like 3-azabicyclo[3.1.1]heptane has also been shown to dramatically improve solubility, metabolic stability, and lipophilicity in drug candidates. chemrxiv.org

Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement for Imidazo[1,2-a]pyridine Analogs
Original Scaffold/FragmentReplacement Scaffold/FragmentTherapeutic Target/ApplicationReference
PyridonesImidazo[1,2-a]pyridinesMetabotropic glutamate 2 receptor (mGlu2) nih.gov
Known ABC Transporter InhibitorsImidazo[1,2-a]pyridinesDual ABCB1/ABCG2 Inhibition acs.org
Triazole/Triazine-based scaffoldsImidazo[1,2-a]pyridinec-Met Kinase Inhibition nih.gov
Pyridine Ring3-Azabicyclo[3.1.1]heptaneGeneral (Improved Physicochemical Properties) chemrxiv.org
Ethyl CarboxylateVarious Ester BioisosteresGABA-A Receptors nih.gov

Rational Design Principles for Improved Potency and Biological Selectivity

Rational drug design for imidazo[1,2-a]pyridine derivatives leverages a deep understanding of structure-activity relationships (SAR) to make targeted modifications that enhance potency against the desired biological target while improving selectivity over off-targets.

Systematic structural optimization is a common theme. In the pursuit of STAT3 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine compounds underwent optimization to improve metabolic stability and efficacy. nih.gov This led to inhibitor 42 , which showed significant activity in blocking STAT3 phosphorylation and suppressing tumor growth in vivo. nih.gov

A key area for SAR exploration is the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, in the design of c-Met inhibitors, the SAR at the 6-position of the scaffold was extensively investigated. nih.gov It was found that introducing polar groups on a phenyl ring at this position had a significant positive influence on cellular activity. nih.gov Specifically, derivatives bearing a 3-fluoro-4-N-methylbenzamide group at the 6-position, such as compound 22e , exhibited remarkably improved cellular activity and potent enzymatic inhibition (IC50 of 3.9 nM). nih.gov This highlights how rational, iterative modifications based on SAR data can lead to highly potent compounds.

Similarly, in the development of PI3Kα inhibitors, a pharmacophore fusion strategy was employed, introducing the imidazo[1,2-a]pyridine moiety to the 6-position of a 4-aminoquinazoline scaffold. nih.gov Subsequent SAR studies led to compound 13k , which displayed potent PI3Kα inhibition (IC50 of 1.94 nM) and broad anticancer activity. nih.gov

Table 3: Structure-Activity Relationship (SAR) at the 6-Position of Imidazo[1,2-a]pyridine for c-Met Inhibition
CompoundSubstitution at 6-Positionc-Met Enzymatic IC50 (nM)EBC-1 Cell IC50 (nM)Key Finding
16d4-cyanophenyl-106.7Polar cyano group on phenyl improves cellular activity. nih.gov
16f3-cyanophenyl-145.0
22dPhenyl with 3-methoxy-4-N-methylbenzamide--3-Fluoro and 3-Methoxy substitutions are important for improved c-Met inhibition. nih.gov
22ePhenyl with 3-fluoro-4-N-methylbenzamide3.945.0

Development of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The discovery and optimization of imidazo[1,2-a]pyridine derivatives are increasingly driven by computational methods, which can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): SBDD relies on the known three-dimensional structure of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of ligands that can fit precisely into the target's binding site. This approach has been instrumental in developing imidazo[1,2-a]pyridine inhibitors. For example, co-crystal structures of known inhibitors complexed with c-Met and VEGFR2 kinases were used to guide the design of new dual inhibitors. nih.gov In the development of Nek2 inhibitors, SBDD techniques were employed to identify compounds with low nanomolar activity and excellent selectivity. nih.gov The optimization of dual Mer/Axl kinase inhibitors also started from hits identified via a DNA-encoded library screen, followed by SBDD to improve potency. nih.gov The design of c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold was guided by the publicly available co-crystal structure of a known inhibitor (PF-04217903) bound to c-Met (PDB ID: 3ZXZ). nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use the knowledge of a set of known active ligands to build a model that defines the essential physicochemical properties required for activity. One LBDD method involves identifying new scaffolds based on shape and electrostatic similarity to known active compounds, as was done to identify imidazo[1,2-a]pyridines as mGlu2 receptor modulators by comparing them to known pyridone structures. nih.gov Computational field-based methods can also be used for scaffold hopping to identify non-classical bioisosteres, a powerful LBDD technique. nih.gov

Prodrug Design Strategies for Enhanced Pharmacokinetic Properties

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism.

For imidazo[1,2-a]pyridine derivatives, prodrug strategies have been considered to improve their drug-like properties. A key challenge is designing a prodrug that is chemically stable at various pH levels but is efficiently converted to the parent drug by enzymes. acs.org The byproducts of this conversion must also be safe. acs.org

In the development of phosphonopropionates based on the imidazo[1,2-a]pyridine scaffold as potential inhibitors of Rab geranylgeranyl transferase (RGGT), initial attempts to create simple ester prodrugs proved challenging. nih.gov These prodrugs exhibited unsatisfactory stability, yielding only trace amounts of the active drug. nih.gov This finding underscores the need for the development of more sophisticated and alternative prodrug design strategies for this class of compounds. nih.gov General strategies that could be explored include the incorporation of solubilizing promoieties, such as phosphates or amino acids, which can be attached to suitable handles on the parent molecule. acs.org

Advanced Analytical Methodologies in Research on 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

Spectroscopic Techniques for Structural Elucidation of Novel Analogues (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

The structural elucidation of novel analogues of 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) being fundamental to the process. These methods provide complementary information that, when pieced together, allows for the unambiguous determination of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the context of this compound analogues, ¹H NMR spectra would reveal characteristic signals for the protons on the imidazo[1,2-a]pyridine (B132010) core, the piperidine (B6355638) ring, and any substituents. For instance, the aromatic protons of the imidazo[1,2-a]pyridine ring typically appear in the downfield region of the spectrum. tci-thaijo.orgresearchgate.netchemicalbook.com The protons on the piperidine ring would exhibit complex splitting patterns due to their conformational flexibility. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, respectively.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in an analogue of this compound would give rise to a distinct signal, with the chemical shift being indicative of its electronic environment. For example, the carbon atoms of the aromatic imidazo[1,2-a]pyridine system would resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. tci-thaijo.orgmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound analogue would be expected to show characteristic absorption bands. For instance, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed. researchgate.net The presence of a C-O-C ether linkage would be confirmed by a strong absorption band in the fingerprint region. mdpi.com Modifications to the core structure, such as the introduction of a carbonyl group, would result in a strong, characteristic absorption in the corresponding region of the IR spectrum. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In the analysis of this compound analogues, the molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. mdpi.com The fragmentation pattern can provide valuable structural information. For example, cleavage of the piperidyloxy bond could be a characteristic fragmentation pathway. By analyzing the masses of the fragment ions, the different components of the molecule can be identified.

The following table summarizes the expected spectroscopic data for the parent compound, this compound.

Technique Expected Data
¹H NMRSignals corresponding to aromatic protons on the imidazo[1,2-a]pyridine core, and aliphatic protons on the piperidine ring.
¹³C NMRResonances for the carbon atoms of the imidazo[1,2-a]pyridine and piperidine rings.
IRCharacteristic C-H (aromatic and aliphatic), C-N, and C-O-C stretching and bending vibrations.
MSMolecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.

Chromatographic Methods for Purity Assessment and Compound Analysis (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for the purification and analysis of newly synthesized analogues of this compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), is a particularly powerful combination for both qualitative and quantitative analysis. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For the analysis of this compound analogues, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.org The retention time of a compound, the time it takes to elute from the column, is a characteristic property that can be used for its identification. By monitoring the elution profile with a suitable detector, such as a UV detector, the purity of a sample can be assessed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net As compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even higher level of selectivity and structural information. nih.gov In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as selected reaction monitoring (SRM), is highly specific and can be used to quantify the target compound in complex matrices with high accuracy. The fragmentation pattern obtained from MS/MS analysis also provides valuable structural information that can be used to confirm the identity of the compound.

The following table outlines a typical LC-MS method for the analysis of this compound analogues.

Parameter Condition
LC System Agilent 1100 HPLC system or equivalent researchgate.net
Column Reverse-phase C18 column
Mobile Phase Gradient of acetonitrile and water with a modifier (e.g., formic acid)
Flow Rate 0.2-1.0 mL/min
Injection Volume 5-20 µL
Detection UV at a specific wavelength and Mass Spectrometry (ESI+)
MS System Quadrupole or Ion Trap Mass Analyzer
Ionization Mode Electrospray Ionization (ESI), positive mode

X-ray Crystallography for Ligand-Target Co-crystal Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid. In the context of drug discovery and development involving this compound analogues, X-ray crystallography is instrumental in determining the co-crystal structure of a ligand bound to its biological target, typically a protein. nih.govnih.govresearchgate.net

The process involves growing a single crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise arrangement of the atoms in the protein and the bound ligand can be determined, including bond lengths, bond angles, and torsion angles. nih.gov

The information obtained from the co-crystal structure is invaluable for understanding the molecular basis of ligand binding. It reveals the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This detailed structural information can guide the rational design of new analogues with improved potency and selectivity. For example, if the co-crystal structure shows a particular part of the ligand is not making optimal contact with the protein, medicinal chemists can design new analogues with modifications in that region to enhance binding affinity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a specialized type of mass spectrometry that provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). rsc.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. For novel analogues of this compound, HRMS is crucial for confirming the molecular formula of the synthesized compounds. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, the elemental composition can be confidently assigned.

Beyond structural confirmation, HRMS plays a critical role in metabolite identification . ijpras.comufz.de When a drug candidate is administered, it is often metabolized in the body into various transformation products. Identifying these metabolites is a key part of drug development. By analyzing biological samples (e.g., plasma, urine) with LC-HRMS, the accurate masses of potential metabolites can be determined. This information, combined with the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), allows for the structural elucidation of the metabolites. ijpras.com For example, common metabolic transformations such as hydroxylation, oxidation, or glucuronidation can be identified by the characteristic mass shifts they produce.

The following table illustrates how HRMS data can be used to confirm the elemental composition of a hypothetical analogue of this compound.

Proposed Formula Calculated Monoisotopic Mass (Da) Measured Accurate Mass (Da) Mass Error (ppm) Conclusion
C₁₃H₁₇N₃O231.1372231.1370-0.86Formula confirmed
C₁₂H₁₅N₃O₂233.1164231.1370-Incorrect formula
C₁₄H₁₉N₃229.1579231.1370-Incorrect formula

Future Research Trajectories and Translational Perspectives for 6 4 Piperidyloxy Imidazo 1,2 a Pyridine

Exploration of Novel Pre-clinical Therapeutic Indications for Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine core is associated with a diverse range of biological activities, suggesting that derivatives such as 6-(4-Piperidyloxy)imidazo[1,2-a]pyridine could be explored for a multitude of new therapeutic applications. researchgate.netnih.gov Pre-clinical research has demonstrated the potential of this scaffold in various disease areas. researchgate.net

Key therapeutic areas for future exploration include:

Oncology: Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. rsc.org For instance, some derivatives have been investigated as inhibitors of STAT3, a promising target in gastric cancer. nih.gov Others have been developed as aldehyde dehydrogenase inhibitors to target glioblastoma stem cells. uniupo.it Future research could focus on evaluating the efficacy of this compound in various cancer cell lines and animal models.

Infectious Diseases: This class of compounds has demonstrated significant potential in treating infectious diseases. Notably, derivatives have been developed as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net The discovery of Telacebec (Q203), a clinical candidate for tuberculosis, highlights the promise of this scaffold. nih.gov The antiviral properties of imidazo[1,2-a]pyridines have also been reported, suggesting potential applications in virology. mdpi.comresearchgate.net

Inflammatory Disorders: Anti-inflammatory properties have been attributed to the imidazo[1,2-a]pyridine scaffold, opening avenues for the development of novel treatments for a range of inflammatory conditions. mdpi.comontosight.ai

Neurodegenerative Diseases: While less explored, the physicochemical properties of some imidazo[1,2-a]pyridine derivatives could make them suitable candidates for targeting central nervous system disorders. researchgate.net

Therapeutic AreaPre-clinical Findings for Imidazo[1,2-a]pyridine Derivatives
Oncology Inhibition of cancer cell growth, migration, and invasion. nih.gov Targeted inhibition of key signaling pathways (e.g., STAT3). nih.gov Efficacy against glioblastoma stem cells. uniupo.it
Infectious Diseases Potent activity against Mycobacterium tuberculosis (including MDR-TB). nih.gov Antiviral and antibacterial activities. mdpi.comresearchgate.net
Inflammatory Disorders Demonstrated anti-inflammatory effects in pre-clinical models. mdpi.comontosight.ai

Development of Multi-Target Directed Ligands Based on the Scaffold

The structural versatility of the imidazo[1,2-a]pyridine scaffold makes it an ideal template for the design of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets, which can offer advantages in treating complex diseases like cancer and neurodegenerative disorders.

Future research in this area could involve:

Dual Kinase Inhibitors: The imidazo[1,2-a]pyridine ring system has been successfully used to develop potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are crucial targets in cancer therapy. nih.gov

Hybrid Molecules: The synthesis of hybrid compounds that combine the imidazo[1,2-a]pyridine core with other pharmacophores could lead to novel MTDLs. For example, hybrid molecules incorporating cinnamamide (B152044) have been designed and synthesized to explore their antimycobacterial activity. mdpi.com

Peptidomimetics: The imidazo[1,2-a]pyridine fragment can be incorporated into peptidomimetic structures to create molecules with unique biological activities. beilstein-journals.org

Advanced In Vivo Model Development for Comprehensive Pre-clinical Evaluation

To thoroughly evaluate the therapeutic potential of this compound and related compounds, the development and use of advanced in vivo models are crucial. While initial toxicological studies on some imidazo-based derivatives have been conducted in rats, more sophisticated models are needed to predict clinical outcomes accurately. researchgate.netnih.gov

Future directions for in vivo model development include:

Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate representation of human tumor biology and therapeutic response.

Humanized Mouse Models: In the context of infectious diseases and immunology, mouse models with a reconstituted human immune system can offer valuable insights into the efficacy and mechanism of action of novel drug candidates.

Disease-Specific Transgenic Models: The use of genetically engineered mouse models that mimic specific aspects of human diseases can aid in the pre-clinical evaluation of imidazo[1,2-a]pyridine derivatives for a range of indications.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. mednexus.org These computational tools can be applied to the design and optimization of novel imidazo[1,2-a]pyridine derivatives.

Applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new imidazo[1,2-a]pyridine analogues. This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. This could be used to create new imidazo[1,2-a]pyridine derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: ML algorithms can help elucidate complex SARs, providing medicinal chemists with a deeper understanding of how structural modifications impact biological activity. researchgate.net

AI/ML ApplicationPotential Impact on Imidazo[1,2-a]pyridine Research
Predictive Modeling Faster identification of lead candidates with favorable drug-like properties. mednexus.org
De Novo Design Generation of novel chemical entities with improved therapeutic profiles.
SAR Analysis Enhanced understanding of the relationship between chemical structure and biological function, guiding rational drug design. researchgate.net

Q & A

Q. What are the optimized synthetic strategies for introducing functional groups at the C-3 position of imidazo[1,2-a]pyridine derivatives?

The Friedel-Crafts acylation method using catalytic AlCl₃ and acetic anhydride under neat, high-heat conditions enables efficient C-3 acetylation. This approach minimizes environmental impact, avoids multi-step purification, and supports parallel synthesis for large drug libraries . Computational reaction coordinate diagrams and mechanistic studies validate the regioselectivity and reaction efficiency .

Q. How can researchers characterize the electronic and steric effects of substituents on imidazo[1,2-a]pyridine reactivity?

Electrostatic potential map (EPM) analysis is critical for predicting substituent effects. For example, electron-withdrawing groups at C-6/C-7 enhance Mizoroki–Heck reaction efficiency, while C-8 substituents (proximal to N1) show reduced reactivity due to electron-rich environments . Halogenation studies (Br/Cl at C-6/C-8) further demonstrate how electronic properties influence reaction pathways .

Q. What analytical techniques are essential for confirming the structure and purity of imidazo[1,2-a]pyridine derivatives?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) are standard for structural elucidation. IR spectroscopy and mass spectrometry (HRMS) validate functional groups and molecular weight .

Advanced Research Questions

Q. How can computational models predict the biological activity of 6-(4-piperidyloxy)imidazo[1,2-a]pyridine derivatives?

Validated GABA receptor docking models and molecular dynamics simulations predict ligand-receptor binding affinities. For example, acetylated derivatives exhibit strong interactions with GABAₐ receptor subunits, correlating with anxiolytic or sedative effects observed in analogs like zolpidem . Density Functional Theory (DFT) calculations further optimize substituent effects on binding kinetics .

Q. What strategies address regioselectivity challenges in multi-component reactions involving imidazo[1,2-a]pyridines?

Copper-catalyzed three-component coupling (TCC) reactions with 2-aminopyridines, arylaldehydes, and alkynes enable regioselective functionalization. Microwave-assisted conditions and solvent polarity adjustments (e.g., methanol/water mixtures) improve yields and selectivity for C-3/C-6 positions .

Q. How do researchers resolve contradictions in biological activity data across imidazo[1,2-a]pyridine derivatives?

Comparative SAR studies highlight the role of substituents:

  • Antimicrobial activity : Bromine at C-6 enhances potency against multidrug-resistant tuberculosis (MDR-TB), while trifluoromethyl groups at C-6 improve antifungal activity .
  • Anticancer activity : Methoxy groups at C-5 (e.g., (+)-(S)-12) show nanomolar inhibition of CENP-E kinase, whereas nitro groups at C-2 reduce cytotoxicity . Cross-validation using in vitro kinase assays and cellular p-HH3 elevation studies clarifies mechanism-specific discrepancies .

Q. What methodologies enable eco-friendly functionalization of imidazo[1,2-a]pyridines for drug discovery?

Catalyst-free Petasis-like reactions and decarboxylative couplings reduce reliance on transition metals. Solvent-free conditions and silica-gel-free purification (e.g., telescoped syntheses) align with green chemistry principles .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of imidazo[1,2-a]pyridine derivatives?

  • Solubility : Measure logP and pKa values (e.g., pH 7.4 solubility assays) .
  • Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation .
  • Permeability : Caco-2 cell models predict blood-brain barrier penetration, critical for CNS-targeting analogs like zolpidem .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data of imidazo[1,2-a]pyridine libraries?

Principal Component Analysis (PCA) clusters compounds by substituent effects, while machine learning (Random Forest, SVM) identifies key descriptors (e.g., topological polar surface area) linked to bioactivity .

Tables for Key Data

Derivative Substituents Biological Activity Reference
6-Bromo-2-methylimidazo[1,2-a]pyridineBr (C-6), CH₃ (C-2)Antimicrobial (MDR-TB IC₅₀: 1.6 µM)
(+)-(S)-125-OCH₃, CENP-E inhibitorAnticancer (HeLa GI₅₀: 130 nM)
ZolpidemN,N-Dimethylacetamide (C-2)Sedative (GABAₐ EC₅₀: 25 nM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.